Cas no 685108-18-3 (5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL)
![5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL structure](https://ja.kuujia.com/scimg/cas/685108-18-3x500.png)
5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL 化学的及び物理的性質
名前と識別子
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- 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL
- 3-(benzenesulfonyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol
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- インチ: 1S/C14H13N3O4S/c1-21-9-10-7-13(18)17-14(16-10)12(8-15-17)22(19,20)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3
- InChIKey: QTLUNYHDQMHMOP-UHFFFAOYSA-N
- ほほえんだ: COCC1N=C2C(S(C3C=CC=CC=3)(=O)=O)=CNN2C(=O)C=1
5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615878-5mg |
5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one |
685108-18-3 | 98% | 5mg |
¥672.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615878-1mg |
5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one |
685108-18-3 | 98% | 1mg |
¥509.00 | 2024-05-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00873950-1g |
3-(Benzenesulfonyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol |
685108-18-3 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615878-2mg |
5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one |
685108-18-3 | 98% | 2mg |
¥619.00 | 2024-05-03 | |
Ambeed | A923011-1g |
3-(Benzenesulfonyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol |
685108-18-3 | 90% | 1g |
$350.0 | 2024-04-18 |
5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OLに関する追加情報
Introduction to 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL and Its Significance in Modern Chemical Research
The compound with the CAS number 685108-18-3, identified as 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL, represents a fascinating molecule in the realm of heterocyclic chemistry. This intricate structure, featuring a pyrazolo[1,5-a]pyrimidine core adorned with functional groups such as a methoxymethyl ether and a phenylsulfonyl moiety, has garnered attention due to its potential applications in pharmaceutical and agrochemical research. The pyrazolo[1,5-a]pyrimidine scaffold is particularly noteworthy, as it is a privileged structure known for its biological activity and has been extensively studied in the development of drugs targeting various diseases.
Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds. The 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL structure exemplifies how the strategic placement of electron-withdrawing and electron-donating groups can modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets. The presence of the phenylsulfonyl group at the 3-position introduces a strong electron-withdrawing effect, which can enhance the molecule's binding affinity to certain enzymes or receptors. Meanwhile, the methoxymethyl group at the 5-position provides a site for further derivatization, allowing chemists to fine-tune the compound's properties for specific applications.
In the context of drug discovery, heterocyclic compounds like 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL have shown promise in several therapeutic areas. For instance, studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit anti-inflammatory, antiviral, and anticancer properties. The phenylsulfonyl moiety has been particularly implicated in enhancing metabolic stability and bioavailability, while the pyrazolo[1,5-a]pyrimidine core itself is known to interact with a variety of biological pathways. These characteristics make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
Moreover, the synthesis of 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL represents a significant achievement in synthetic organic chemistry. The construction of the pyrazolo[1,5-a]pyrimidine ring system requires precise control over reaction conditions and reagent selection. Recent methodologies have focused on developing more efficient and sustainable synthetic routes, often employing transition metal catalysis or microwave-assisted reactions to improve yields and reduce waste. These advancements not only facilitate the production of complex molecules like 685108-18-3 but also contribute to broader efforts in green chemistry.
The pharmacological potential of 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL has been explored through both computational modeling and experimental studies. Computational approaches have been instrumental in predicting how this molecule might interact with biological targets at the molecular level. Techniques such as molecular docking and quantum mechanical calculations have provided insights into its binding affinity and mode of action. These predictions have guided experimental efforts aimed at validating computational hypotheses and identifying potential lead compounds for further development.
In vitro studies have begun to unravel the biological activities of derivatives related to 685108-18-3. Initial research suggests that certain modifications to the core structure can modulate its biological effects significantly. For example, alterations to the phenylsulfonyl group or the introduction of additional functional groups can alter its potency and selectivity for specific targets. Such findings underscore the importance of structure-activity relationships (SAR) in drug discovery and highlight how subtle changes in molecular architecture can lead to significant differences in biological outcomes.
The agrochemical sector has also shown interest in heterocyclic compounds like 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-OL due to their potential as leads for developing new pesticides or herbicides. The unique combination of functional groups in this molecule makes it a versatile scaffold for designing compounds that can interact with biological processes in plants or pests while minimizing environmental impact. As global food security concerns grow increasingly pressing, innovative solutions provided by such chemical entities are becoming more critical than ever.
Looking ahead, future research on 685108-18-3 and related compounds is likely to focus on optimizing their synthetic routes for scalability and sustainability. Additionally, there will be continued efforts to explore their pharmacological potential through both high-throughput screening (HTS) and targeted investigations. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible applications that benefit society.
In conclusion, 685108-18-3, identified as 5-(METHOXYMETHYL)-3-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-O, stands as a testament to the power of heterocyclic chemistry in addressing complex challenges across multiple domains. Its unique structure offers a rich foundation for further exploration, promising new insights into disease mechanisms and innovative solutions for agricultural challenges. As our understanding of molecular interactions continues to evolve, 685108-18-3 will undoubtedly play a significant role in shaping the future of chemical research.
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